6-Fluoro-3,4-dihydro-1(2h)-quinolineacetic acid
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Overview
Description
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid is a fluorinated derivative of quinolineacetic acid. This compound is of interest due to its unique chemical structure, which includes a fluorine atom, making it potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6-fluoroquinoline with acetic anhydride under acidic conditions to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure safety and efficiency, with stringent quality control measures to maintain the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide derivative.
Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: A precursor in the synthesis of 6-Fluoro-3,4-dihydro-1(2H)-quinolineacetic acid.
3,4-Dihydroquinoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Quinolineacetic acid: The non-fluorinated version of the compound, with different chemical properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-4-10-8(6-9)2-1-5-13(10)7-11(14)15/h3-4,6H,1-2,5,7H2,(H,14,15) |
InChI Key |
LPZPWPAAMRROPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)CC(=O)O |
Origin of Product |
United States |
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